molecular formula C27H31NO8 B11214478 Diethyl 1-(3,4-dimethoxybenzyl)-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 1-(3,4-dimethoxybenzyl)-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11214478
M. Wt: 497.5 g/mol
InChI Key: QORVDFHJOPBSBP-UHFFFAOYSA-N
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Description

3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-HYDROXY-3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes multiple functional groups such as methoxy, hydroxy, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-HYDROXY-3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions The initial step often includes the preparation of the dihydropyridine core through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-HYDROXY-3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as converting carboxylates to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-HYDROXY-3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as antihypertensive and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-HYDROXY-3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells and thereby exerting its therapeutic effects. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups replacing hydroxy groups.

    Ethanone, 1-(3,4-dimethoxyphenyl)-: A compound with a similar methoxyphenyl structure.

Uniqueness

3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-HYDROXY-3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its combination of functional groups and its dihydropyridine core. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C27H31NO8

Molecular Weight

497.5 g/mol

IUPAC Name

diethyl 1-[(3,4-dimethoxyphenyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H31NO8/c1-6-35-26(30)19-15-28(14-17-8-11-22(32-3)24(12-17)34-5)16-20(27(31)36-7-2)25(19)18-9-10-21(29)23(13-18)33-4/h8-13,15-16,25,29H,6-7,14H2,1-5H3

InChI Key

QORVDFHJOPBSBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C=C2)O)OC)C(=O)OCC)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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